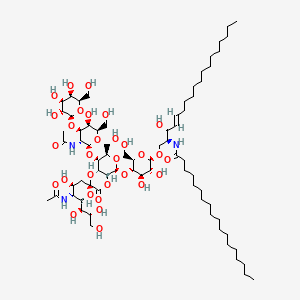
Siagoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
シアゴシドは、シゲンまたはAGF 2としても知られており、神経細胞膜に自然に存在する物質です。細胞の成長、発達、修復に重要な役割を果たしています。 シアゴシドは、パーキンソン病や重度の脊髄損傷の治療における潜在的な治療効果について調査されてきました .
準備方法
シアゴシドは、さまざまな組織、特に神経細胞膜に見られるシアル化された糖脂質であるGM1ガングリオシドの内部エステルから誘導されます . 合成経路には、天然源からのGM1ガングリオシドの抽出と精製、続いてシアゴシドを得るための化学修飾が含まれます。 工業生産方法は、通常、化合物の純度と有効性を確保するために、大規模な抽出と精製プロセスを伴います .
化学反応の分析
シアゴシドは、酸化、還元、置換などのいくつかの化学反応を受けます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究アプリケーション
シアゴシドは、その神経保護特性について広く研究されています。 神経系における細胞の成長と修復を促進することにより、パーキンソン病の治療に有望であることが示されています . さらに、シアゴシドは、重度の脊髄損傷の患者に有益であり、死亡率を減らし、運動機能の回復を促進しています . その用途は、化学、生物学、医学、産業など、さまざまな分野にまで及び、神経分化と修復メカニズムを研究するために使用されています .
科学的研究の応用
Siagoside has been extensively studied for its neuroprotective properties. It has shown promise in treating Parkinson’s disease by promoting cell growth and repair in the nervous system . Additionally, this compound has been beneficial in patients with severe spinal cord injuries, reducing mortality and enhancing motor recovery . Its applications extend to various fields, including chemistry, biology, medicine, and industry, where it is used to study neural differentiation and repair mechanisms .
作用機序
シアゴシドの作用機序には、膜チロシンキナーゼ受容体、特に神経成長因子の受容体として働くTrkAとの相互作用が含まれます。 この相互作用は、細胞の成長、分化、修復を促進するシグナル伝達経路を活性化します . シアゴシドの効果は、そのオリゴ糖部分によって媒介され、これはその生物学的活性に重要な役割を果たします .
類似化合物の比較
シアゴシドは、TrkA受容体との特異的な相互作用と強力な神経保護効果により、ガングリオシドGM1などの他の類似化合物とは異なります . 類似の化合物には、神経細胞膜で役割を果たし、神経保護特性を持つ他のガングリオシドと糖脂質が含まれます .
ご不明な点や詳細が必要な場合は、お気軽にお問い合わせください。
類似化合物との比較
Siagoside is unique compared to other similar compounds like ganglioside GM1 due to its specific interaction with TrkA receptors and its potent neuroprotective effects . Similar compounds include other gangliosides and glycosphingolipids, which also play roles in neural cell membranes and have neuroprotective properties .
If you have any more questions or need further details, feel free to ask!
特性
CAS番号 |
100345-64-0 |
|---|---|
分子式 |
C73H129N3O30 |
分子量 |
1528.8 g/mol |
IUPAC名 |
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,4'S,4aR,5S,5'R,6'R,7R,8S,8aS)-5'-acetamido-8-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4'-hydroxy-7-(hydroxymethyl)-3-oxo-6'-[(1R,2R)-1,2,3-trihydroxypropyl]spiro[5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-2,2'-oxane]-5-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide |
InChI |
InChI=1S/C73H129N3O30/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-96-69-61(94)59(92)62(50(39-80)99-69)101-71-67-66(106-73(72(95)104-67)35-46(85)53(74-42(3)82)65(105-73)55(88)47(86)36-77)63(51(40-81)100-71)102-68-54(75-43(4)83)64(57(90)49(38-79)97-68)103-70-60(93)58(91)56(89)48(37-78)98-70/h31,33,44-51,53-71,77-81,84-86,88-94H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)/b33-31+/t44-,45+,46-,47+,48+,49+,50+,51+,53+,54+,55+,56-,57-,58-,59+,60+,61+,62+,63-,64+,65+,66-,67+,68-,69+,70-,71-,73-/m0/s1 |
InChIキー |
WVHBJHLTCHODOA-MYYVOHNDSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C3C(C(C(O2)CO)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O3)O)O)C(C=CCCCCCCCCCCCCC)O |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@H]3[C@H]([C@H]([C@H](O2)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)NC(=O)C)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O3)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C3C(C(C(O2)CO)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O3)O)O)C(C=CCCCCCCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


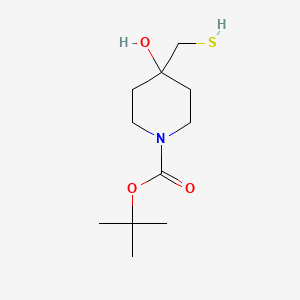
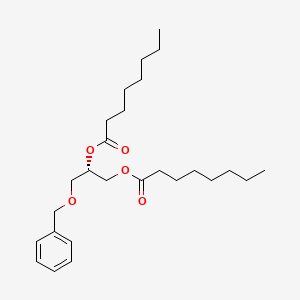
![9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride](/img/structure/B562171.png)
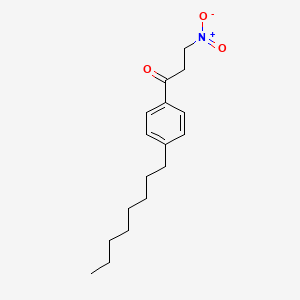

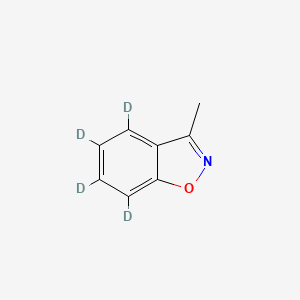

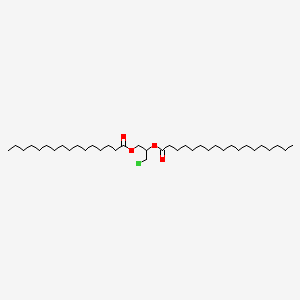
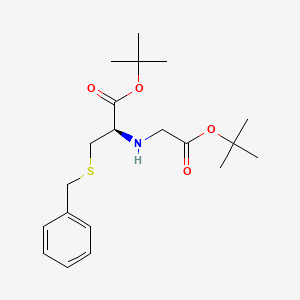
![5-Hydroxy-2-oxo-2,3-dihydro-1H-[1]benzazephe-4-carboxylic Acid Ethyl Ester](/img/structure/B562182.png)
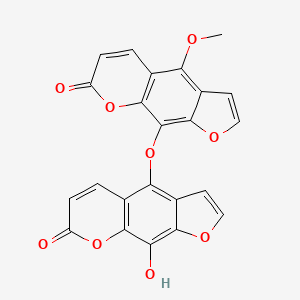
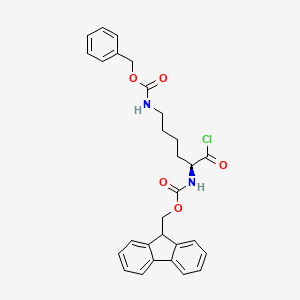
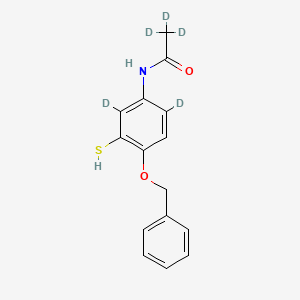
![N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major)](/img/structure/B562189.png)
